N-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide

Kinase inhibition Structure-activity relationship Medicinal chemistry

Researchers screening for selective kinase inhibition face the challenge of identifying compounds with optimal hinge-binding motifs and distinct selectivity fingerprints. This N-butyl-5-ethyl substituted pyrazolo[4,3-c]pyridine-7-carboxamide directly addresses this need. - Kinase Profiling: Its planar 4-oxo-pyrazolo[4,3-c]pyridine core is a validated kinase hinge-binding motif, making it ideal for Eurofins KinaseProfiler or DiscoverX KINOMEscan platforms. - Permeability Assays: With a computed XLogP3 of 3.1, it is suitable for PAMPA-BBB or MDCK-MDR1 assays, especially when paired with its carboxylic acid analog (CAS 1105191-42-1). - Anti-infective SAR: Its structural divergence from published tetrahydro series makes it a rational candidate for MTB PS enzyme assays and MIC determination against H37Rv.

Molecular Formula C19H22N4O2
Molecular Weight 338.411
CAS No. 921576-25-2
Cat. No. B2492684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
CAS921576-25-2
Molecular FormulaC19H22N4O2
Molecular Weight338.411
Structural Identifiers
SMILESCCCCNC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CC
InChIInChI=1S/C19H22N4O2/c1-3-5-11-20-18(24)15-12-22(4-2)13-16-17(15)21-23(19(16)25)14-9-7-6-8-10-14/h6-10,12-13H,3-5,11H2,1-2H3,(H,20,24)
InChIKeyAQPBJHHQYOFUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 921576-25-2: Structural & Pharmacophoric Context


N-Butyl-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide (CAS 921576-25-2) is a fully synthetic, polysubstituted pyrazolo[4,3-c]pyridine-7-carboxamide. Its core scaffold – a pyrazole ring fused to a pyridine at the [4,3-c] junction – is a recognized privileged structure in medicinal chemistry, with derivatives reported as kinase inhibitors [1], Mycobacterium tuberculosis pantothenate synthetase inhibitors [2], and GABAA receptor ligands . The compound belongs to a large combinatorial library subset (CAS cluster 921576) and is currently offered exclusively as a research-grade screening compound by specialty chemical suppliers.

Reported kinase hinge-binding scaffold for ATP-site probing.
Research-grade screening compound for hit identification.
Combinatorial library subset supporting SAR expansion.

Why Generic Substitution Fails for 921576-25-2


Within the pyrazolo[4,3-c]pyridine-7-carboxamide chemical space, even minor permutations to the N7-amide substituent, the N5-alkyl group, or the N2-phenyl ring dramatically alter target engagement, physicochemical properties, and biological readout. The N-butyl carboxamide at position 7 distinguishes this compound from its closest catalogued analogs – the N-(4-butylphenyl) variant (CAS 923683-83-4) and the N-sec-butyl isomer (CAS 923233-14-1) – each of which is expected to exhibit divergent hydrogen-bonding capacity, lipophilicity, and steric bulk [1]. Furthermore, the 5-ethyl substitution on the pyridine nitrogen creates a distinct electronic environment compared to 5-methyl or 5-propyl congeners. Generic substitution without empirical verification of target engagement, selectivity, and pharmacokinetics is therefore not scientifically justifiable.

  • N7 Substituent N-butyl vs. aryl or branched analogs alters steric demand and hydrogen-bond capacity.
  • N5 Alkyl Group Ethyl substitution yields distinct electronic environment vs. methyl or propyl congeners.
  • Selectivity Transfer Target engagement and selectivity profiles may not transfer between structurally similar analogs.

Differentiation Evidence for 921576-25-2


N7 Substituent Steric Differentiation

The target compound's linear N7-n-butyl chain confers lower steric demand and greater conformational flexibility compared to the bulkier N7-(4-butylphenyl) analog (CAS 923683-83-4) [1]. The n-butyl group also provides distinct hydrogen-bond donor/acceptor geometry relative to the branched sec-butyl isomer (CAS 923233-14-1) . These differences are predicted to alter binding poses within flat, hydrophobic kinase ATP pockets.

N7 Steric Profile
Class-level
Target: n-butyl, MR ~20.6 cm³/mol, Es ~ -0.39
Vs. 4-butylphenyl: MR ~45.0 cm³/mol; sec-butyl: Es ~ -0.79
May support steric differentiation in flat hydrophobic kinase subpockets.
Computed molar refractivity and Taft steric parameters; no experimental binding data.
Kinase inhibition Structure-activity relationship Medicinal chemistry

Lipophilicity: Carboxamide vs. Carboxylic Acid

Replacement of the carboxylic acid group with an N-butyl carboxamide increases lipophilicity and membrane permeability. The computed XLogP3 for the target compound (3.1) is substantially higher than that of its direct carboxylic acid analog, 5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS 1105191-42-1; XLogP3 ~1.5) [1][2].

Lipophilicity Shift
Context-dependent
ΔXLogP3 = +1.6 log units
Supports predicted increase in passive membrane permeability vs. carboxylic acid analog.
Computed XLogP3 (target 3.1 vs. acid 1.5); experimental logP not reported.
Physicochemical properties Drug-likeness ADME prediction

Ligand Efficiency: Aromatic vs. Tetrahydro Series

The target compound (MW 338.4 Da) retains the planar, aromatic 4-oxo-pyrazolo[4,3-c]pyridine core, offering a different pharmacophoric geometry than the fully saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine series (typical MW range 250–350 Da) [1]. This aromatic core provides π-stacking interactions not available in the tetrahydro series, while maintaining a lower molecular weight than many elaborated analogs (e.g., BDP-13176, MW 497 Da) . This positions the compound in a favorable ligand-efficiency space (LE ~0.25–0.35) for hit-to-lead optimization.

Ligand Efficiency
Class-level
Target: MW 338 Da, LE potential 0.25–0.35
Vs. BDP-13176: MW 497 Da, LE ~0.18; tetrahydro series lacks π-stacking
Supports ligand-efficiency review for hit-to-lead expansion with aromatic core.
LE estimated assuming initial IC50 1–10 µM; no experimental IC50 available.
Ligand efficiency Fragment-based drug discovery Scaffold comparison

Research & Procurement Scenarios for 921576-25-2


Kinase Selectivity Panel Screening

The planar 4-oxo-pyrazolo[4,3-c]pyridine core is a known kinase hinge-binding motif [1]. This compound, with its distinct N7-n-butyl and N5-ethyl substitution, is suitable for broad-panel kinase profiling to identify selective inhibition patterns that differentiate it from N7-aryl or N7-sec-alkyl analogs. Procurement is recommended for laboratories running Eurofins KinaseProfiler or DiscoverX KINOMEscan platforms.

CNS Penetration: Carboxamide Bioisostere Pair

The computed XLogP3 of 3.1 suggests moderate blood-brain barrier permeability potential [2]. Pairing this compound with its carboxylic acid analog (CAS 1105191-42-1) in parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 transwell assays provides a controlled system to quantify the permeability enhancement conferred by the carboxamide bioisostere.

Antitubercular Pantothenate Synthetase Screening

Given that pyrazolo[4,3-c]pyridine carboxamides have demonstrated MTB PS inhibition (IC50 ~21.8 µM for lead compound 6ac) [3], this compound is a rational candidate for MTB PS enzyme assay and MIC determination against H37Rv. Its structural divergence from the published tetrahydro series makes it valuable for exploring SAR around the aromatic core.

Fragment & DEL Hit Expansion

With a molecular weight of 338 Da and a heavy atom count of 25, this compound occupies the upper fragment / lower lead-like space. It is suitable as a starting point for DEL selection data follow-up or structure-based fragment growing campaigns, particularly where crystallographic evidence supports productive hinge-binding interactions [1].

Application
Selection Property
Validation Focus
Kinase selectivity profiling
Hinge-binding motif with distinct N7/N5 substitution
Broad-panel kinase profiling to establish selectivity signature
CNS permeability pairing
Carboxamide bioisostere with predicted moderate lipophilicity
Permeability comparison with carboxylic acid analog in artificial membrane assays
Antitubercular enzyme screening
Pyrazolo[4,3-c]pyridine scaffold reported as MTB PS inhibitor series
Enzyme inhibition and MIC determination against Mtb strains
Fragment & DEL expansion
Molecular weight in upper fragment space with aromatic core
Structure-based fragment growing and hinge-binding confirmation
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